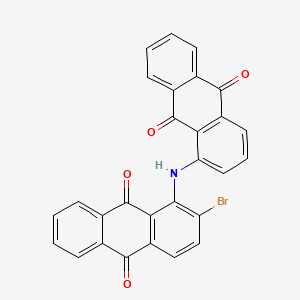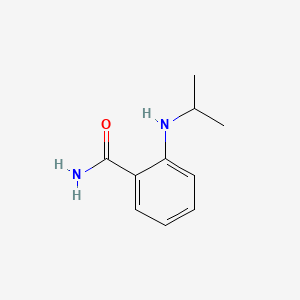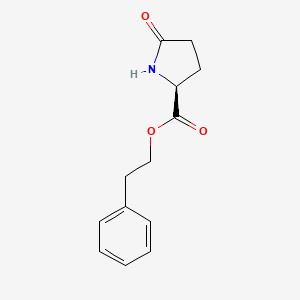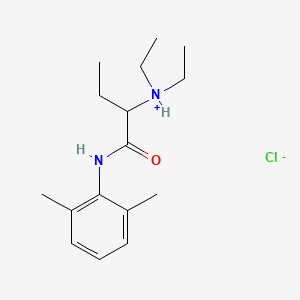
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is a stereoisomeric compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its two hydroxyl groups attached to the first and second carbon atoms of the benzo[a]anthracene structure, which is a fused ring system consisting of three benzene rings and one cyclopentane ring. The compound’s unique stereochemistry and structural features make it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol typically involves the dihydroxylation of benzo[a]anthracene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is less common due to the complexity and cost of the synthesis. advancements in catalytic asymmetric synthesis and the development of more efficient and scalable methods could potentially make industrial production feasible in the future.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzo[a]anthracene-1,2-dione.
Reduction: Formation of 1,2-dihydrobenzo[a]anthracene.
Substitution: Formation of halogenated or nitrated derivatives of benzo[a]anthracene.
科学的研究の応用
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Studied for its potential role in the development of cancer and other diseases.
Industry: Used in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes, which convert the compound into reactive intermediates that can bind to DNA.
類似化合物との比較
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different biological activity.
Chrysene: A PAH with four fused benzene rings, lacking the hydroxyl groups present in (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol.
Anthracene: A simpler PAH with three fused benzene rings, used as a starting material for the synthesis of more complex PAHs.
Uniqueness
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups, which influence its reactivity and interactions with biological systems. This compound’s ability to form DNA adducts and its potential mutagenic effects distinguish it from other PAHs.
特性
CAS番号 |
60967-88-6 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChIキー |
YWAOPVBJYIKFQW-AEFFLSMTSA-N |
異性体SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H](C=C4)O)O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)







![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)


